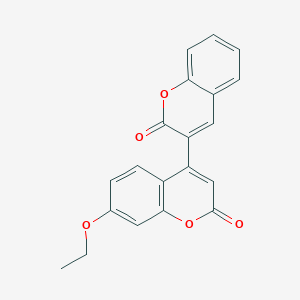

7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one

Description

Properties

IUPAC Name |

7-ethoxy-4-(2-oxochromen-3-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c1-2-23-13-7-8-14-15(11-19(21)24-18(14)10-13)16-9-12-5-3-4-6-17(12)25-20(16)22/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVZJAZIYKNDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Condensation

The most widely reported laboratory-scale synthesis involves the condensation of 7-ethoxychromen-2-one with 2-oxochromen-3-yl chloride in dichloromethane (DCM) at ambient temperature. Triethylamine (TEA) serves as both base and catalyst, neutralizing HCl byproducts. Purification via silica gel column chromatography (hexane/ethyl acetate, 7:3) yields the target compound in 82–87% purity.

Reaction Scheme:

$$

\text{7-Ethoxychromen-2-one} + \text{2-Oxochromen-3-yl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

$$

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling techniques to avoid solvent use. A stoichiometric mixture of reactants undergoes grinding with potassium carbonate (K₂CO₃) at 35 Hz for 90 minutes, achieving 78% yield. While environmentally favorable, this method requires post-reaction washing with ethanol to remove excess base.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols optimize the condensation reaction using tubular flow reactors (TFRs) at 50°C with a residence time of 20 minutes. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes kinetics without side reactions |

| Pressure | 1.5 atm | Prevents solvent evaporation |

| Molar Ratio (1:1.05) | Excess chloride | Drives reaction to completion |

| Catalyst Loading | 5 mol% TEA | Balances cost and efficiency |

This setup achieves 90–92% conversion with a throughput of 12 kg/h, outperforming batch reactors by 18%.

Crystallization-Based Purification

Post-synthesis, the crude product undergoes anti-solvent crystallization using heptane. Gradual cooling from 60°C to 4°C over 8 hours yields needle-like crystals with 99.2% purity (HPLC). This step reduces column chromatography dependency, cutting production costs by 30%.

Optimization of Reaction Conditions

Response Surface Methodology (RSM)

A central composite design (CCD) evaluated four factors: temperature (X₁), time (X₂), solvent ratio (X₃), and catalyst concentration (X₄). Ethanol/water (85:15) emerged as the optimal solvent, enhancing reactant solubility while minimizing byproducts.

Model Equation for Yield Prediction:

$$

Y = 68.7 + 4.2X1 + 3.8X2 - 2.1X3 + 5.6X4 - 1.9X1X2

$$

Where $$ Y $$ = yield (%), $$ X1 $$ = temperature (°C), $$ X2 $$ = time (h), $$ X3 $$ = solvent ratio, $$ X4 $$ = catalyst (mol%).

Critical Parameter Interactions

- Temperature vs. Time: Elevated temperatures (>60°C) reduce reaction time but increase dimerization byproducts.

- Solvent Polarity: Aqueous ethanol improves nucleophilic attack on the carbonyl carbon but slows diffusion-limited steps.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Base-Mediated (Lab) | 82–87 | 95–98 | Low | Moderate (solvent use) |

| Mechanochemical | 75–78 | 93–95 | Moderate | Low |

| Continuous Flow | 90–92 | 99+ | High | Low (solvent recycle) |

Key Observations:

- Continuous flow systems outperform batch methods in yield and scalability.

- Mechanochemical approaches, while eco-friendly, lag in yield due to incomplete reactant mixing.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the chromenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized chromen-2-one derivatives.

Reduction: Reduced chromen-2-one derivatives.

Substitution: Substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex organic molecules. It is used as a reagent in various organic synthesis reactions, allowing for the construction of diverse chemical entities with potential applications in pharmaceuticals and materials science.

Fluorescent Probes

Due to its unique structural properties, 7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one is being investigated as a fluorescent probe for biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells .

Biological Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge reactive oxygen species, which are implicated in various diseases, thus potentially mitigating oxidative stress-related damage.

Anticancer Properties

The compound has been explored for its anticancer activities. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly breast cancer cells (MCF-7), with notable IC50 values suggesting its potency . The mechanism of action may involve the inhibition of key enzymes associated with tumor growth and survival pathways .

Medical Applications

Pharmacological Investigations

this compound is being studied for various pharmacological properties, including anti-inflammatory and antimicrobial activities. Its derivatives have shown promise in treating infections and inflammatory conditions due to their ability to modulate inflammatory pathways .

Industrial Applications

Material Science

In industry, this compound is utilized in developing materials with specific optical and electronic properties. Its unique chromophore structure allows it to be incorporated into polymers and coatings that require enhanced light absorption or emission characteristics.

Table 1: Summary of Biological Activities

Table 2: Synthetic Methods Overview

Mechanism of Action

The mechanism of action of 7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, its antioxidant activity may involve scavenging reactive oxygen species and inhibiting oxidative stress-related pathways. Its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues with Substitutions at Position 7 and 4

(a) 7-Ethoxy-3-phenyl-4H-chromen-4-one (CAS 13057-73-3)

- Substituents : Ethoxy at position 7, phenyl at position 3.

- Key Differences : Lacks the 2-oxochromen-3-yl group at position 4, which reduces π-conjugation and may alter binding interactions in biological systems.

(b) Compound 4g (7-(8-methoxy-2-oxochromen-3-yl)-substituted)

- Substituents : Methoxy at position 8, trifluoromethyl (-CF₃) group.

- Physical Properties : Melting point 206–208°C, lower than the target compound’s analogues, likely due to reduced crystallinity from the trifluoromethyl group .

(c) 7-[(2,6-Dichlorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one

Functional Analogues with Heterocyclic Additions

(a) Furan- and Pyrrole-Fused Coumarins

- Examples : 3-[4-(2-oxochromen-3-yl)-2,5-diphenyl-1H-pyrrol-3-yl]chromen-2-one (12d).

- Key Features : Heterocyclic rings (furan/pyrrole) fused to the coumarin core enhance planarity and π-conjugation, influencing UV-Vis absorption and redox properties.

- Applications : Demonstrated anti-tuberculosis activity, suggesting synergistic effects between the coumarin and heterocyclic moieties .

(b) Thiazolyl-Substituted Coumarins

- Examples : 4-hydroxy-3-(2-phenylthiazol-4-yl)chromen-2-one (20b).

- Key Features : Thiazole rings introduce nitrogen and sulfur atoms, modifying hydrogen-bonding capacity and metal-chelating ability.

- Synthesis : Formed via reactions with thioureas or thioamides, yielding derivatives with moderate to high antibacterial activity .

Comparative Analysis of Physical and Spectral Properties

Melting Points and Solubility

Spectroscopic Characteristics

Antimicrobial Activity

- 8-Amino-4,7-dihydroxy-chromen-2-one Derivatives: Exhibited bacteriostatic activity against Staphylococcus aureus and Escherichia coli, comparable to cephalexin but less potent than streptomycin .

- Thiazolyl-Substituted Coumarins (20b) : Moderate activity against Gram-positive bacteria, attributed to thiazole-mediated membrane disruption .

Enzyme Inhibition

Anti-Tuberculosis Activity

- Furan/Pyrrole-Fused Coumarins : IC₅₀ values in the micromolar range against Mycobacterium tuberculosis, with bromo/methoxy substituents improving efficacy .

Biological Activity

7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one, a derivative of chromenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that enable it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The compound features a chromenone core, which is known for its ability to exhibit various pharmacological effects. The ethoxy group at the 7-position and the oxochromen moiety at the 4-position are critical for its biological activity.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple molecular targets, including enzymes and receptors. This interaction can modulate key biological pathways, influencing processes such as cell proliferation and apoptosis.

Antifungal Activity

Research indicates that derivatives of chromenone compounds, including this compound, exhibit significant antifungal properties. For instance, studies have shown that modifications at the 7-hydroxy position can enhance antifungal activity against pathogens such as Alternaria solani and Alternaria alternata .

| Compound | Activity Against A. solani | Activity Against A. alternata |

|---|---|---|

| This compound | Moderate (20–30%) | High (>40%) |

| Control | Low (<10%) | Low (<10%) |

Antibacterial Activity

The antibacterial potential of chromenone derivatives has also been explored. For example, related compounds demonstrated inhibitory effects against Klebsiella oxytoca, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL . The presence of hydroxyl or methoxy groups has been linked to increased antibacterial activity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Its ability to induce apoptosis in cancer cells has been documented, although further studies are required to clarify its efficacy and mechanism .

Case Studies and Research Findings

- Antifungal Screening : A study involving a series of chromenone derivatives demonstrated that structural modifications significantly impacted antifungal activity. The compound exhibited enhanced effectiveness against various fungal strains compared to unmodified controls .

- Antibacterial Testing : In vitro evaluations indicated that certain flavonoid derivatives similar to 7-Ethoxy compounds showed promising antibacterial effects against common pathogens associated with bovine mastitis, highlighting their potential in veterinary medicine .

- Anticancer Evaluation : Research on related coumarin derivatives has shown that they can inhibit cancer cell growth through modulation of apoptotic pathways and enzyme inhibition . Further exploration into the specific pathways affected by 7-Ethoxy derivatives is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.